molecular formula C15H15NO6 B8763889 Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate CAS No. 39739-04-3

Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate

Cat. No. B8763889
Key on ui cas rn: 39739-04-3
M. Wt: 305.28 g/mol
InChI Key: AGWBTFOIAUGNNH-UHFFFAOYSA-N
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Patent
US07973057B2

Procedure details

Dimethyl 2-(1,3-dihydro-1-oxo-3-thioxo-2H-isoindol-2-yl) -pentanedioate (208) and Dimethyl 2-(1,3-dihydro-1,3-dithioxo-2H-isoindol-2-yl)-pentanedioate (209). A mixture of compound 207 (144 mg, 0.47 mmol) and LR (191 mg, 0.47 mmol) in toluene was stirred in a 110° C. oil bath for 10 h. The solvent was then evaporated and the residue was purified by column chromatography, (silica gel) using CH2Cl2 as the eluent, to obtain compound 209 (17 mg, 11%) as a dark red oil. Thereafter, using CH2Cl2:EtOAc (10:1) as the eluent the more polar component 208 (105 mg, 70%) was obtained as a red oil.
Name
208
Quantity
105 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=S)[N:3]1[CH:12]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:13]([O:15][CH3:16])=[O:14].C(Cl)Cl.CC[O:28]C(C)=O>>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:28])[N:3]1[CH:12]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:13]([O:15][CH3:16])=[O:14] |f:1.2|

Inputs

Step One
Name
208
Quantity
105 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=S)C(C(=O)OC)CCC(=O)OC
Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a red oil

Outcomes

Product
Name
Type
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C(=O)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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